molecular formula C9H11BO4S B1422109 (3-(Cyclopropylsulfonyl)phenyl)boronic acid CAS No. 1020204-12-9

(3-(Cyclopropylsulfonyl)phenyl)boronic acid

Cat. No.: B1422109
CAS No.: 1020204-12-9
M. Wt: 226.06 g/mol
InChI Key: GDGRCJSXOCMCCT-UHFFFAOYSA-N
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Description

(3-(Cyclopropylsulfonyl)phenyl)boronic acid (CAS: 1217501-34-2) is a phenylboronic acid derivative featuring a cyclopropylsulfonyl substituent at the meta-position of the aromatic ring. The compound’s structure combines the boronic acid functional group (–B(OH)₂), widely used in Suzuki-Miyaura cross-coupling reactions, with a sulfonyl group (–SO₂–) linked to a cyclopropane ring. This unique combination confers distinct electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(3-cyclopropylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRCJSXOCMCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681875
Record name [3-(Cyclopropanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020204-12-9
Record name [3-(Cyclopropanesulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Procedure (Based on Patent CN101863912A)

  • Step 1: Cyclopropyl lithium synthesis

    • React cyclopropyl bromide with butyllithium (normal-, sec-, or tert-butyl) in an anhydrous solvent (e.g., tetrahydrofuran (THF)) under cold conditions (-80 to -50 °C).
    • Molar ratio of cyclopropyl bromide to butyllithium is approximately 0.90:1.0 to 1:1.15.
    • This forms a cyclopropyl lithium solution.
  • Step 2: Formation of cyclopropylboronic acid ester

    • Add the cyclopropyl lithium solution dropwise to a solution of triisopropyl borate or trimethyl borate at -80 to -50 °C.
    • Stir the mixture and then gradually warm to -20 °C.
    • Acidify the reaction mixture with 1N hydrochloric acid to pH 3-4.
    • Extract and purify the crude product by filtration, extraction with methyl tert-butyl ether, concentration, and recrystallization from isopropyl ether with sherwood oil as a crystallization aid.

Experimental Data Summary

Embodiment Cyclopropyl Bromide (g) Butyllithium Type & Volume Borate Reagent & Volume Solvent Yield (%) Purity (%) Melting Point (°C)
1 12.1 (100 mmol) n-Butyllithium 45 mL (2.0 M) Triisopropyl borate 18.8 g (100 mmol) THF 90 98 (H-NMR) 92-94
2 12.1 (100 mmol) s-Butyllithium 72 mL (1.4 M) Trimethyl borate 10.4 g (100 mmol) THF 93 98 (H-NMR) 92-94
3 12.1 (100 mmol) s-Butyllithium 44 mL (1.4 M) Trimethyl borate 18.8 g (100 mmol) Diethyl ether Not specified 98 (H-NMR) 92-94
  • Yields range from 90% to 94%, with high purity confirmed by quantitative proton NMR.
  • The melting point consistently ranges between 92-94 °C, indicating reproducible product quality.

Notes on Reaction Conditions

  • Strict temperature control (-78 to -50 °C) during lithiation and borylation is critical to prevent side reactions.
  • Use of anhydrous solvents (THF or diethyl ether) ensures high reactivity and purity.
  • Acidification and extraction steps are crucial for isolating the boronic acid from boronic esters and lithium salts.

Preparation via Directed Ortho-Lithiation and Borylation of Sulfonyl-Substituted Aromatics

An alternative approach involves ortho-lithiation of benzenesulfonyl derivatives followed by borylation to install the boronic acid moiety.

Literature Procedure (Adapted from Arylsulfonyl Boronic Acids Research)

  • Preparation of LDA (Lithium Diisopropylamide):

    • Diisopropylamine dissolved in anhydrous THF cooled to 0 °C.
    • n-Butyllithium (2.4 M in hexane) added dropwise to generate LDA.
  • Ortho-lithiation/Borylation:

    • Benzenesulfonyl fluoride or sulfonyl chloride dissolved in anhydrous THF and cooled to -78 °C.
    • LDA solution added slowly to achieve ortho-lithiation.
    • Triisopropyl borate added to quench the lithiate intermediate, forming the boronic ester.
    • Acidic workup with aqueous HCl liberates the boronic acid.

Application to Cyclopropylsulfonyl Phenyl Derivatives

  • This method can be adapted for meta-substituted cyclopropylsulfonyl phenyl precursors.
  • The reaction yields boronic acids with moderate to good yields (~59% in related systems).
  • The method allows access to positional isomers (ortho-, meta-, para-) with control over regioselectivity.

Preparation of Boronic Ester Precursors and Subsequent Hydrolysis

Boronic esters such as 2-(3-(Cyclopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are often synthesized as stable intermediates for further transformations.

Synthesis Highlights

  • Mixture of cyclopropylsulfonyl phenyl derivatives with boron reagents like bis(pinacolato)diboron (B2pin2).
  • Palladium-catalyzed Miyaura borylation reactions under controlled conditions.
  • Hydrolysis of the boronic ester with ammonium acetate and sodium periodate to afford the boronic acid.

Advantages

  • Boronic esters are more stable and easier to handle than free boronic acids.
  • Facilitate purification and storage.
  • Enable efficient Suzuki-Miyaura cross-coupling reactions.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Cyclopropyl lithium + borate Cyclopropyl bromide, BuLi, borate -80 to -50 °C, acid workup 90-94 ~98 Requires strict temperature control
Ortho-lithiation + borylation Benzenesulfonyl fluoride, LDA, borate -78 °C to RT, acidic quench ~59 Not specified Regioselective, adaptable to isomers
Miyaura borylation + hydrolysis Aryl halide, B2pin2, Pd catalyst Mild heating, aqueous hydrolysis 64-88 Not specified Produces boronic esters intermediate

Research Findings and Practical Considerations

  • The lithiation-borylation route provides high purity and yield but demands rigorous anhydrous and low-temperature conditions.
  • Ortho-lithiation methods enable regioselective synthesis of sulfonyl-substituted boronic acids but may have moderate yields.
  • Boronic esters serve as versatile intermediates, facilitating downstream coupling reactions.
  • The cyclopropylsulfonyl group imparts enhanced solubility and reactivity, beneficial for pharmaceutical and agrochemical syntheses.
  • Analytical techniques such as proton NMR, melting point determination, and chromatographic purity assessments confirm product quality.

Chemical Reactions Analysis

Types of Reactions: (3-(Cyclopropylsulfonyl)phenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

(3-(Cyclopropylsulfonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, highlighting key findings, mechanisms of action, and relevant case studies.

Overview of this compound

  • Chemical Formula : C10H13B O2S
  • Molecular Weight : 222.09 g/mol
  • CAS Number : 1020204-12-9

This compound features a boronic acid group which is known for its ability to form reversible covalent bonds with diols and can interact with various biological molecules, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular processes. Boronic acids generally exert their effects through:

  • Enzyme Inhibition : Boronic acids can inhibit serine proteases, β-lactamases, and other enzymes by forming stable complexes with their active sites .
  • Protein Interactions : The compound may interact with proteins involved in cell signaling and division, potentially disrupting normal cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains.

Inhibition Zones Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Concentration (mg/mL)
Escherichia coli151.0
Staphylococcus aureus181.5
Pseudomonas aeruginosa120.5

The compound's mechanism of action against bacteria may involve the inhibition of protein synthesis by targeting leucyl-tRNA synthetase or other essential enzymes .

Anticancer Properties

Preliminary studies have indicated that this compound can reduce the viability of cancer cells while sparing healthy cells. For instance, cytotoxicity assays showed that at a concentration of 5 µM, the compound decreased the viability of prostate cancer cells significantly while maintaining higher viability in fibroblast cells.

Cytotoxicity Results

Compound Concentration (µM)Cancer Cell Viability (%)Healthy Cell Viability (%)
53395
24471

These findings suggest that the compound could be a candidate for further development as an anticancer agent, particularly in targeting resistant cancer cell lines .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This activity may be mediated through modulation of NF-kB signaling pathways, indicating potential utility in managing inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A comprehensive study evaluated the antibacterial activity of synthesized derivatives of boronic acids, including this compound. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model :
    In controlled laboratory settings, the compound was tested on macrophage cell lines to assess anti-inflammatory properties. Significant reductions in TNF-alpha production were observed upon treatment with the compound.
  • Toxicity Assessment :
    Preliminary toxicity studies highlighted the importance of dosage effects, noting that while beneficial biological activities were observed at lower concentrations, higher doses could lead to cytotoxicity in certain cell types .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to (3-(Cyclopropylsulfonyl)phenyl)boronic acid, as determined by computational similarity assessments:

Compound Name CAS Number Structural Differences vs. Target Compound Similarity Score
(3-Cyclopropylphenyl)boronic acid 1049730-10-0 Lacks sulfonyl group; cyclopropyl directly attached to phenyl 0.97
(4-(1-Methylcyclopropyl)phenyl)boronic acid 1264296-84-5 Cyclopropyl with methyl substituent; para-position on phenyl 0.95
(3-(Methylsulfonyl)phenyl)boronic acid 373384-18-0 Methylsulfonyl group instead of cyclopropylsulfonyl 0.74
(4-((Cyclopropylmethyl)sulfonyl)phenyl)boronic acid 1217501-06-8 Cyclopropylmethyl-sulfonyl group at para-position 0.72

Key Observations :

  • The cyclopropyl group alone (without sulfonyl) yields high similarity (0.97), but the absence of the sulfonyl moiety reduces electron-withdrawing effects and alters reactivity .
  • Substituting cyclopropylsulfonyl with methylsulfonyl decreases similarity (0.74) due to differences in steric bulk and electronic properties .

Physicochemical Properties

Compound Name pKa (Predicted) Solubility (Approx.) Stability
This compound ~6.8–7.2* Moderate in DMSO/water Stable under inert conditions
(3-(Methylsulfonyl)phenyl)boronic acid 6.83 High in polar solvents Sensitive to hydrolysis
(3-Cyclopropylphenyl)boronic acid ~8.1 Low in water Air-stable

*Estimated based on analogues like (3-(Cyclopropylcarbamoyl)-5-fluorophenyl)boronic acid (pKa 6.83) .

Key Trends :

  • Electron-Withdrawing Groups: Sulfonyl substituents lower pKa compared to non-sulfonyl analogues, enhancing boronic acid’s Lewis acidity .
  • Solubility : Cyclopropylsulfonyl derivatives likely exhibit lower aqueous solubility than methylsulfonyl counterparts due to increased hydrophobicity.
Inhibitory Potential

Boronic acids are known enzyme inhibitors. For example:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Phenylboronic acid shows diagnostic utility in detecting antibiotic-resistant enzymes (e.g., KPC carbapenemases) .

Implications for this compound :

  • The cyclopropylsulfonyl group’s steric bulk may enhance target specificity but reduce cell permeability compared to smaller substituents.

Q & A

Q. Key Considerations :

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid boroxine formation, a common side reaction in boronic acid synthesis .
  • Use anhydrous conditions to prevent hydrolysis of the boronic acid group.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Analytical Techniques :

  • LC-MS/MS : Quantify impurities (e.g., genotoxic boronic acid derivatives) with high sensitivity. For example, a validated LC-MS/MS method achieved a relative standard deviation (RSD) of 4.1–8.2% for related boronic acids, ensuring reproducibility .
  • NMR Spectroscopy : Confirm the presence of the cyclopropylsulfonyl group via characteristic proton shifts (e.g., cyclopropyl CH₂ signals at δ 0.5–1.5 ppm).
  • X-ray Crystallography : Resolve supramolecular interactions, such as hydrogen bonding between boronic acid hydroxyl groups and sulfonyl oxygen atoms .

Q. Troubleshooting Workflow :

Validate analytical methods (e.g., LC-MS/MS) to quantify impurities .

Replicate reactions under controlled humidity and temperature.

Screen alternative catalysts (e.g., Ni-based systems for challenging substrates) .

Advanced: How does the cyclopropylsulfonyl moiety influence the compound’s reactivity in non-covalent interactions?

Answer:
The cyclopropylsulfonyl group introduces steric and electronic effects:

  • Steric Hindrance : The rigid cyclopropane ring restricts rotational freedom, favoring specific conformations in host-guest interactions (e.g., saccharide binding) .
  • Electronic Effects : The sulfonyl group enhances acidity of the boronic acid hydroxyls (pKa ~7–9), enabling pH-dependent binding to diols or amines at physiological conditions .

Q. Applications :

  • Design sensors for hydroxyl-containing biomolecules (e.g., glucose).
  • Study supramolecular assemblies via Hirshfeld surface analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Cyclopropylsulfonyl)phenyl)boronic acid
Reactant of Route 2
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(3-(Cyclopropylsulfonyl)phenyl)boronic acid

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